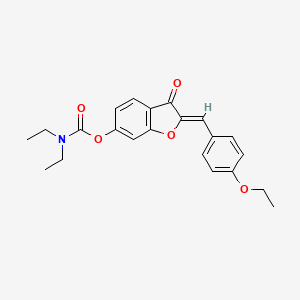

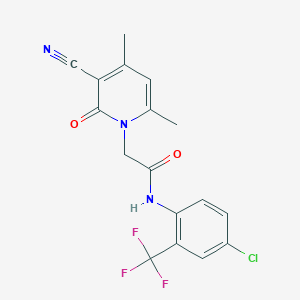

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate, also known as EDOB, is a chemical compound that has been studied for its potential applications in scientific research. EDOB is a member of the benzofuran family, which has been shown to have a variety of biological activities, including anti-inflammatory, anticancer, and antiviral effects. In

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including benzofurans, are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. Research by Shimizu et al. (2009) highlights waste-free synthesis methods for condensed heterocyclic compounds, utilizing oxidative coupling reactions that could be relevant for synthesizing or modifying compounds like the one , indicating its utility in generating new molecular entities with potential biological activities (Shimizu, Hirano, Satoh, & Miura, 2009).

Biological Activity Exploration

Compounds with benzofuran cores have been explored for various biological activities. A study by Maddila et al. (2012) on biphenyl-dihydro-thiazolopyrimidines derivatives, which share some structural features with the compound , indicates that such molecules can have significant antioxidant, antibacterial, and antifungal properties, suggesting potential research applications of the compound in these areas (Maddila, Damu, Oseghe, Abafe, Rao, & Lavanya, 2012).

Fluorescence and Sensing Applications

Roy et al. (2019) describe a rhodamine-based compound acting as a dual chemosensor for metal ions, showcasing how structural modifications can impart specific sensing capabilities. This suggests that with appropriate functionalization, the compound could find applications in the development of new sensors for metal ions or other analytes, reflecting its potential in analytical chemistry and environmental monitoring (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).

Photodynamic Therapy (PDT)

Pişkin, Canpolat, and Öztürk (2020) discuss the synthesis and characterization of zinc phthalocyanines substituted with Schiff base groups for photodynamic therapy. The incorporation of benzofuran derivatives into photoactive compounds like phthalocyanines underscores the potential of the compound for research into treatments for cancer and other diseases through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Research

Compounds with benzofuran and carbamate groups have been evaluated for antimicrobial and anticancer activities. Bekircan et al. (2008) synthesized derivatives showing activity against cancer cell lines, indicating the potential of the compound for developing new chemotherapeutic agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

properties

IUPAC Name |

[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-4-23(5-2)22(25)27-17-11-12-18-19(14-17)28-20(21(18)24)13-15-7-9-16(10-8-15)26-6-3/h7-14H,4-6H2,1-3H3/b20-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUODQMYKKFGSN-MOSHPQCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OCC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

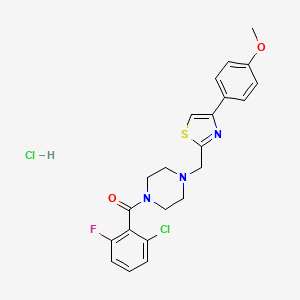

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2504002.png)

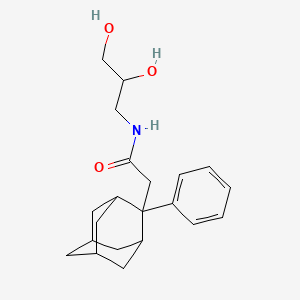

![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)

![4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B2504011.png)

![N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2504013.png)

![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)

![N-[1-(2-Methylpropyl)pyrazol-4-yl]-N-(1,2-thiazol-5-ylmethyl)prop-2-enamide](/img/structure/B2504017.png)

![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)